1-Methyl-2-pyridone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyridin-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
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InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
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Canonical SMILES |
CN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061008 | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Molecular Weight |
109.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Methyl-2-pyridone | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1-Methyl-2-pyridone | |
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CAS No. |
694-85-9, 94071-56-4 | |
| Record name | 1-Methyl-2(1H)-pyridinone | |
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| Record name | N-Methyl-2-pyridone | |
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| Record name | 2(1H)-Pyridinone, dimer | |
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| Record name | 1-Methyl-2-pyridone | |
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| Record name | 2(1H)-Pyridinone, 1-methyl- | |
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| Record name | 1-methylpyridine-2-one | |
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| Record name | N-METHYL-2-PYRIDONE | |
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Academic Significance of the 1 Methyl 2 Pyridone Scaffold
Role as a Privileged Heterocyclic Motif in Organic Chemistry
The 2-pyridone ring is a frequently occurring subunit in a wide array of natural products, biologically active compounds, and pharmaceutical agents. rsc.org This prevalence has rendered it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov The structural and electronic characteristics of the 2-pyridone core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities. rsc.org
The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms is a key feature, with the lactam form predominating in both solid and solution phases. rsc.org This characteristic, along with its metabolic stability, water solubility, and lipophilicity, makes the 2-pyridone motif highly desirable in drug discovery and medicinal chemistry. rsc.org Examples of pharmaceuticals and bioactive natural products containing the 2-pyridone core include the anti-Alzheimer's agent Huperzine A, the cardiotonic drug milrinone, and the antitumor compound camptothecin. nih.govnih.gov
Importance in the Preparation of Multiply Substituted Pyridone Derivatives
The 1-methyl-2-pyridone (B167067) structure serves as a fundamental starting material for the synthesis of a diverse range of more complex, multiply substituted pyridone derivatives. rsc.org The inherent reactivity of the pyridone ring allows for selective functionalization at various positions. The electron-rich C3 and C5 positions are susceptible to electrophilic attack, while the electron-deficient C4 and C6 positions are more reactive towards nucleophiles. rsc.org
A variety of synthetic methodologies have been developed to exploit this differential reactivity, enabling the introduction of different functional groups onto the pyridone core. These methods include:
Radical-induced C3-selective functionalization : Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds has been shown to achieve perfect C3-selectivity. nih.gov
C6-selective alkenylation : Cooperative catalysis involving nickel and a Lewis acid, such as AlMe₃, can direct the alkenylation of 2-pyridones to the C6 position. rsc.org
Palladium/Norbornene Cooperative Catalysis : This method allows for the dual functionalization of iodinated 2-pyridones, enabling the introduction of both alkyl and aryl groups. nih.gov
These synthetic strategies provide chemists with the tools to create a vast library of substituted pyridone derivatives, which are invaluable for screening in drug discovery programs and for the synthesis of complex natural products. rsc.orgnih.gov
Relevance in Organometallic Chemistry and Catalysis
In addition to its role as a synthetic building block, the this compound scaffold and its derivatives are of significant interest in organometallic chemistry and catalysis, primarily through their function as ligands. researchgate.netrsc.org Upon deprotonation, the resulting 2-pyridonate anion can coordinate to metal centers in various ways, including monodentate (κ¹-N or κ¹-O), bidentate chelating (κ²-N,O), and bridging (μ²-N,O) modes. rsc.org This versatility in coordination allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Key applications in catalysis include:
Palladium-Catalyzed C-H Activation : 2-Pyridone ligands have been shown to be crucial in palladium-catalyzed C-H functionalization reactions. acs.orgnsf.gov They can act as internal bases to facilitate C-H bond cleavage and can also accelerate the rate-determining step of the catalytic cycle. nsf.gov For instance, 3-amino-1-methyl-1H-pyridin-2-one has been used as a directing group in palladium-catalyzed arylation reactions. acs.org
Hydrogenation and Dehydrogenation Reactions : Ruthenium and iridium complexes bearing pyridonate ligands have demonstrated catalytic activity in hydrogenation and dehydrogenation reactions, including the conversion of CO₂ to formate (B1220265) and methanol (B129727). rsc.org
Synthetic Models for Metalloenzymes : The structural and electronic similarities of pyridonate ligands to the active sites of certain metalloenzymes, such as [Fe]-hydrogenase, have led to their use in the development of synthetic models to study the mechanisms of these important biological catalysts. rsc.org
The ability of pyridonate ligands to exhibit hemilability, where they can reversibly dissociate one of their donor atoms from the metal center, is another important feature that can lead to unique reactivity in catalytic processes. rsc.org
| Catalyst System | Reactants | Product | Application/Significance |
| Ni/Al Cooperative Catalysis | 2-Pyridones, Internal Alkynes | C6-Alkenylated 2-Pyridones | Selective C-H functionalization. rsc.org |
| Pd/Norbornene Cooperative Catalysis | Iodinated 2-Pyridones, Alkyl Halides/Tosylates, Aryl Bromides | Ortho-alkylated and -arylated 2-pyridones | Diversity-oriented synthesis of complex pyridone derivatives. nih.gov |
| 3-Amino-1-methyl-1H-pyridin-2-one Directed Pd(II) Catalysis | Carboxylic Acid Derivatives, Arylating Agents | Arylated Carboxylic Acid Derivatives | Remote C-H activation and arylation. acs.org |
| Ru and Ir Pyridonate Complexes | Alcohols, CO₂, Formic Acid | Ketones/Aldehydes, Formate/Methanol | Catalytic (de)hydrogenation reactions. rsc.org |
Synthetic Methodologies for 1 Methyl 2 Pyridone and Its Derivatives
Strategies for Pyridone Ring Formation
The formation of the pyridone ring is a cornerstone of synthesizing 1-methyl-2-pyridone (B167067) and its analogs. Chemists have developed a diverse toolkit of reactions to construct this heterocyclic core, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
Classical Condensation Processes from Acyclic Precursors
Classical condensation reactions represent some of the earliest and most fundamental methods for pyridone synthesis. These processes typically involve the reaction of acyclic precursors to form the pyridone ring.
One notable example is the Guareschi-Thorpe condensation , which involves the reaction of cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org This method is analogous to the Hantzsch pyridine (B92270) synthesis and provides a pathway to a wide array of products with well-defined regioselectivity. beilstein-journals.org
Another classical approach involves the condensation of ammonia (B1221849) or an ammonium (B1175870) salt with a 1,5-diketone. beilstein-journals.org Similarly, the Hantzsch dihydropyridine (B1217469) synthesis utilizes the reaction of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. beilstein-journals.orgwikipedia.org
The synthesis of 2-pyridones can also be achieved from 2-pyrone precursors. beilstein-journals.org For instance, coumalic acid can be produced through the self-condensation of malic acid under strongly acidic and dehydrating conditions. beilstein-journals.org Vacuum pyrolysis of this coumalic acid generates a 2-pyrone, which can then be converted to a 2-pyridone. beilstein-journals.org
A common industrial method for producing pyridine itself is the Chichibabin pyridine synthesis, which involves the gas-phase condensation of crotonaldehyde, formaldehyde, and ammonia. beilstein-journals.org
| Condensation Reaction | Precursors | Product Type |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Highly substituted 2-pyridones beilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. 1,3-Dicarbonyl, Ammonia/Ammonium Salt | Dihydropyridines (oxidized to pyridines) beilstein-journals.orgwikipedia.org |
| From 2-Pyrones | 2-Pyrone (from coumalic acid) | 2-Pyridones beilstein-journals.org |
| Chichibabin Pyridine Synthesis | Crotonaldehyde, Formaldehyde, Ammonia | Pyridine beilstein-journals.org |
Cyclization Reactions
Cyclization reactions provide another powerful avenue for the construction of the pyridone ring. These methods often involve the intramolecular cyclization of a linear precursor.
One such strategy is the base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides to yield 3-phenyl-2(1H)-pyridinones. researchgate.net The success of this transformation is dependent on the substituents of the starting materials and the reaction conditions. researchgate.net
Another approach involves a one-pot Curtius rearrangement of dienyl carboxylic acids, which is followed by a 6π-electrocyclization process to form substituted 2-pyridone products. researchgate.net The reactivity of the dienyl isocyanates generated in this process is influenced by whether the precursor acid is aliphatic or aromatic. researchgate.net
The reduction of a nitro group on a heterocyclic ring, such as in 5-nitroimidazoles or 5-nitrothiazoles bearing a diethylmethylene malonate group, followed by cyclization of the resulting amino derivative, is another effective method for producing bicyclic 2-pyridones. nih.gov
A Michael addition and three-component cyclization reaction of amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates has also been developed to synthesize functionalized 2-pyridones. rsc.org This reaction's selectivity for producing N-alkyl-disubstituted or N-aryl-trisubstituted 2-pyridones can be controlled by the choice of amine. rsc.org
| Cyclization Strategy | Precursor Type | Key Transformation |
| Aldol-type Cyclization | N-(3-oxoalkenyl)phenylacetamides | Base-catalyzed intramolecular cyclization researchgate.net |
| Curtius Rearrangement/Electrocyclization | Dienyl carboxylic acids | 6π-electrocyclization of dienyl isocyanate researchgate.net |
| Reduction/Cyclization | Nitroheterocycles with malonate group | Reduction of nitro group followed by cyclization nih.gov |
| Michael Addition/Cyclization | Amines, alkynes, dialkyl acetylene dicarboxylates | Three-component reaction rsc.org |
Cycloaddition Reactions (e.g., [3+2], [4+2])
Cycloaddition reactions are highly efficient for forming multiple bonds in a single step and are a valuable tool for constructing pyridone rings. nih.gov
[4+2] Cycloadditions , such as the hetero-Diels-Alder reaction, are a powerful method for synthesizing substituted pyridines. rsc.orgrsc.org This approach involves the reaction of a 1-azadiene with a 2-carbon π-component, like an alkyne or a substituted alkene. rsc.orgrsc.org Transition metal-catalyzed formal [4+2] cycloadditions also provide an effective route. rsc.orgrsc.org For instance, 9H-cyclohepta[b]pyridin-9-one can act as a diene in a copper-catalyzed [4+2] cycloaddition with electron-rich alkenes to form [3.2.2] bicyclic structures. nih.gov The Boger pyridine synthesis is a specific type of inverse-electron demand Diels-Alder reaction where an enamine reacts with a 1,2,4-triazine. wikipedia.org
[3+2] Cycloadditions are also utilized in the synthesis of related heterocyclic structures. For example, a copper-catalyzed formal aza-[3+2] cycloaddition of pyridine derivatives with α-diazo oxime ethers can produce imidazopyridines. nih.gov Another example is a diboron(4)-catalyzed remote [3+2] cycloaddition of 4-pyridinyl cyclopropanes with alkenes or alkynes. nih.gov While not directly forming pyridones, these methods highlight the versatility of cycloaddition strategies in pyridine chemistry.
| Cycloaddition Type | Reactants | Key Features |
| [4+2] Hetero-Diels-Alder | 1-Azadiene, Alkyne/Alkene | Forms substituted pyridines directly. rsc.orgrsc.org |
| [4+2] Boger Synthesis | Enamine, 1,2,4-Triazine | Inverse-electron demand Diels-Alder. wikipedia.org |
| [4+2] Copper-catalyzed | 9H-Cyclohepta[b]pyridin-9-one, Alkene | Forms bicyclic structures. nih.gov |
| [3+2] Aza-Cycloaddition | Pyridine derivative, α-Diazo oxime ether | Copper-catalyzed, forms imidazopyridines. nih.gov |
| [3+2] Radical Cycloaddition | 4-Pyridinyl cyclopropane, Alkene/Alkyne | Diboron(4)-catalyzed, remote cycloaddition. nih.gov |
Multi-Component Synthetic Approaches
Multi-component reactions (MCRs) are highly convergent and efficient, allowing for the formation of complex molecules from three or more starting materials in a single pot. nih.govunl.pt This strategy is particularly attractive for creating diverse libraries of pyridone-containing heterocycles. nih.gov
A three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, mediated by triethylamine (B128534) in refluxing ethanol (B145695), can produce pyrano[3,2-c]pyridones in high yields and short reaction times. nih.gov
Another example is a one-pot, three-component cascade reaction catalyzed by cesium carbonate under solvent-free conditions. rsc.org This reaction involves a Michael addition/ethanol elimination/intermolecular cyclization sequence using anilines, diethyl acetylenedicarboxylate, and diethyl ethoxymethylenemalonate to produce various 2-pyridone and 4-pyridone species. rsc.org
Furthermore, a one-pot multicomponent reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst, can synthesize a series of 4-hydroxyl-2-pyridone derivatives. sioc-journal.cn
| Multi-Component Reaction | Reactants | Catalyst/Conditions | Product Type |
| Pyrano[3,2-c]pyridone Synthesis | Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Refluxing ethanol | Pyrano[3,2-c]pyridones nih.gov |
| Pyridone Synthesis | Anilines, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Cesium carbonate, Solvent-free | 2-pyridones and 4-pyridones rsc.org |
| 4-Hydroxyl-2-pyridone Synthesis | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | L-proline | 4-Hydroxyl-2-pyridone derivatives sioc-journal.cn |
Functionalization of Existing Pyridone Rings and Precursors
Beyond the de novo synthesis of the pyridone ring, the direct functionalization of a pre-existing pyridone core is a powerful strategy for accessing a wide range of derivatives.
Site-Selective C–H Functionalization
The direct functionalization of carbon-hydrogen (C–H) bonds is an atom- and step-economical approach to modifying organic molecules. snnu.edu.cn For the 2-pyridone ring, there are four potential C–H bonds (C3–C6) that can be functionalized, making site-selectivity a critical challenge. nih.gov The electronic nature of the pyridone ring, with its conjugated enone-like structure, leads to inherent electronic biases. The C3 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack. nih.gov
Researchers have developed various strategies to control the site-selectivity of C–H functionalization on 2-pyridones, including radical, organometallic, directing group, and steric controls. nih.gov
For instance, radical-induced reactions have shown a high degree of C3-selectivity. nih.gov Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds consistently results in C3-functionalization, irrespective of the electronic and steric properties of substituents on the pyridone ring. nih.gov Similarly, manganese(III)-mediated radical alkylation and arylation with malonate esters and arylboronic acids, respectively, also exhibit C3-selectivity. nih.gov
Palladium-catalyzed oxidative olefination and arylation of N-substituted 2-pyridones can be directed to either the C3 or C5 position by tuning the reaction conditions. snnu.edu.cn Using copper(II) acetate (B1210297) as an oxidant promotes mono-olefination at the 5-position. snnu.edu.cn Conversely, blocking the C5 position or introducing certain substituents can switch the selectivity to the C3 position when a silver(I) oxidant is used. snnu.edu.cn
A novel iridium(III)-catalyzed dual C–H functionalization at the C5 and C6 positions of N-pyridyl-2-pyridones with diazonaphthalen-2(1H)-ones has been developed to construct naphtho[1′,2′:4,5]furo[3,2-b]pyridinones. acs.org This reaction proceeds through a cascade of C–H alkylation, rearomatization, rollover cyclometalation, and reductive elimination. acs.org
| Functionalization Method | Position(s) | Reagents/Catalyst | Key Control Element |
| Radical Alkylation | C3 | α-bromo carbonyl compounds / Nickel catalyst | Radical mechanism nih.gov |
| Radical Alkylation/Arylation | C3 | Malonate esters or Arylboronic acids / Mn(III) | Radical mechanism nih.gov |
| Oxidative Olefination | C5 | Alkenes / Pd(OAc)₂, Cu(OAc)₂ | Organometallic control snnu.edu.cn |
| Oxidative Olefination | C3 | Alkenes / Pd(OAc)₂, Ag(I) oxidant (with C5 blocked) | Substrate/Organometallic control snnu.edu.cn |
| Dual C-H Functionalization | C5, C6 | Diazonaphthalen-2(1H)-ones / Ir(III) catalyst | Rollover cyclometalation acs.org |
Radical-Induced Functionalization (e.g., C3-selectivity)
Radical-induced reactions have emerged as a powerful tool for the C3-selective functionalization of 2-pyridones. This selectivity is attributed to the electronic properties of the pyridone ring, where the C3 position exhibits a higher coefficient for both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to radical attack. nih.gov
One of the pioneering examples involved a radical trifluoromethylation using CF₃I under Fenton-type conditions, which yielded the 3-trifluoromethylated product with high selectivity. nih.gov Further advancements have utilized manganese(III) acetate to mediate the C3-selective alkylation with malonate esters and arylation with arylboronic acids. nih.gov The intermediacy of radicals in these transformations has been supported by metal-free radical reactions. nih.gov For instance, reacting N-methyl-2-pyridone with radical precursors like xanthates or phenylazotriphenylmethane leads to selective C3-functionalized products. nih.gov A proposed mechanism for these reactions is a homolytic aromatic substitution (HAS) type pathway. nih.gov
| Reaction Type | Radical Source/Mediator | Substrate | Product | Selectivity |
|---|---|---|---|---|
| Trifluoromethylation | CF₃I, FeSO₄, H₂O₂ | 2-Pyridone | 3-Trifluoromethyl-2-pyridone | High C3-selectivity nih.gov |
| Alkylation | Malonate esters, Mn(OAc)₃ | 2-Pyridones | C3-Alkylated 2-pyridones | Moderate to good yields nih.gov |
| Arylation | Arylboronic acids, Mn(OAc)₃ | 2-Pyridones | C3-Arylated 2-pyridones | Wide functional group tolerance nih.gov |
| Arylation | Arylhydrazine HCl salts, K₂CO₃/O₂ | 2-Pyridone | C3-Arylated 2-pyridones | Good to high yields at room temperature nih.gov |
Transition Metal-Catalyzed C–H Activation (e.g., Nickel, Palladium)
Transition metal catalysis provides a versatile platform for the site-selective C-H activation of 2-pyridones. Nickel and palladium catalysts have been particularly effective in this regard.
Nickel-catalyzed reactions have demonstrated remarkable C3-selectivity in the direct alkylation of 2-pyridones with α-bromo carbonyl compounds. nih.govresearchgate.net This reaction is believed to proceed through a radical mechanism, where a single electron transfer from a radical intermediate to Ni(II) regenerates the active Ni(I) species. nih.gov The C3-selectivity is consistently observed regardless of the substituents on the pyridone ring. nih.gov
Palladium catalysis, on the other hand, has been employed for the oxidative olefination and arylation of N-protected 2-pyridones. researchgate.net The regioselectivity is substrate-dependent; N-protected simple pyridones favor functionalization at the C5-position. researchgate.net However, the introduction of substituents at the C4 or C6 positions can switch the selectivity to the C3-position. researchgate.net Palladium has also been utilized in the oxidative arylation of 4-hydroxy-2-pyridone with arylboronic acids, targeting the C3 position. nih.gov
Furthermore, nickel catalysis in the presence of a Lewis acid cocatalyst like AlMe₃ can achieve regioselective alkenylation and alkylation at the C6-position. researchgate.netscispace.com The coordination of the carbonyl oxygen to the Lewis acid is thought to direct the C-H activation to the C6 position. researchgate.net Rhodium catalysts have also been developed for the chelation-assisted, decarbonylative C6-alkylation of 1-(2-pyridyl)-2-pyridones with alkyl carboxylic acids or anhydrides. nsf.gov
| Catalyst | Reaction Type | Position Selectivity | Key Features |
|---|---|---|---|
| Nickel | Direct alkylation with α-bromo carbonyls | C3 | Radical mechanism, perfect C3-selectivity observed. nih.govresearchgate.net |
| Palladium | Oxidative olefination/arylation | C5 (or C3 with substitution) | Substrate-controlled selectivity. researchgate.net |
| Nickel/AlMe₃ | Alkenylation/Alkylation | C6 | Lewis acid directed C-H activation. researchgate.net |
| Rhodium | Decarbonylative alkylation | C6 | Chelation-assisted, wide substrate scope. nsf.gov |
Alkylation and Arylation Methods
Alkylation of the 2-pyridone nucleus can occur at either the nitrogen or the oxygen atom, leading to N-alkyl or O-alkyl products, respectively. The regioselectivity of this process is influenced by several factors, including the nature of the electrophile, the base, and the solvent. researchgate.net
N-Alkylation and O-Alkylation Strategies
The ambident nucleophilic character of the 2-pyridone anion allows for reaction at two different sites. researchgate.net Generally, N-alkylation is favored when using the sodium salt of the pyridone, while the silver salt tends to promote O-alkylation. sciforum.net However, mixtures of N- and O-alkylated products are often obtained. sciforum.netnih.gov
The Hard and Soft Acids and Bases (HSAB) principle can be used to rationalize the regioselectivity. Hard electrophiles, such as alkyl triflates, tend to react at the harder oxygen atom, leading to O-alkylation. wiley-vch.de Conversely, softer electrophiles, like alkyl iodides, preferentially attack the softer nitrogen atom, resulting in N-alkylation. wiley-vch.de The Mitsunobu reaction can lead to mixtures or exclusive O-alkylation due to the hard, carbocation-like character of the intermediate. researchgate.netwiley-vch.de
Cesium fluoride (B91410) (CsF) has been shown to mediate the alkylation of 2-pyridone under mild conditions, with benzyl (B1604629) or allyl chlorides affording N-alkylation and secondary alkyl iodides leading to selective O-alkylation. thieme-connect.com Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts or aryl iodides provides an efficient route to N-aryl-2-pyridones. organic-chemistry.org
| Factor | Favors N-Alkylation | Favors O-Alkylation |
|---|---|---|
| Electrophile (HSAB) | Soft electrophiles (e.g., alkyl iodides) wiley-vch.de | Hard electrophiles (e.g., alkyl triflates) wiley-vch.de |
| Counter-ion | Sodium salt sciforum.net | Silver salt sciforum.net |
| Reagent | CsF with benzyl/allyl chlorides thieme-connect.com | CsF with secondary alkyl iodides thieme-connect.com |
| Reaction Type | - | Mitsunobu reaction researchgate.netwiley-vch.de |
Isomerization via O- to N-Alkyl Migration
An alternative strategy to synthesize N-alkyl-2-pyridones involves the isomerization of the corresponding O-alkylated precursors. This O- to N-alkyl migration can be promoted by various catalysts and reagents. nih.govacs.org Lithium iodide (LiI) has been effectively used to promote the conversion of O-alkylated 2-pyridines, such as 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines, into their N-alkylated counterparts in good to excellent yields. nih.govacs.org This method is often performed under solvent-free conditions and requires heat. acs.org Transition metal catalysts have also been described for this isomerization process. nih.govacs.org For instance, palladium complexes can catalyze the rearrangement of 2-allyloxypyridine (B1265830) to N-allyl-2-pyridone. acs.org
Oxidative Transformations (e.g., Oxidative Amination)
Oxidative transformations provide another avenue for the synthesis and functionalization of the 2-pyridone ring. A notable example is the preparation of this compound through the oxidation of 1-methylpyridinium salts. orgsyn.org This can be achieved using potassium ferricyanide (B76249) in an alkaline solution. orgsyn.org
More recently, oxidative amination has been developed as a method to construct the 2-pyridone ring itself from cyclopentenone precursors. acs.orgchemrxiv.orgresearchgate.net This process involves the in situ formation of a silyl (B83357) enol ether from a cyclopentenone, followed by the introduction of a nitrogen atom into the carbon skeleton, which then undergoes aromatization to yield the pyridone. chemrxiv.orgresearchgate.net This one-pot reaction is operationally simple and proceeds under mild conditions. chemrxiv.org Phenyliodonium diacetate (PIDA) is a common mediating reagent for the oxidative nitrogen insertion step. acs.orgchemrxiv.org
Transformations Involving Halogenated Precursors
Halogenated pyridines serve as versatile precursors for the synthesis of functionalized 2-pyridones. For instance, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts and aldehydes. nih.govacs.org This approach circumvents the issue of N- versus O-alkylation by starting with a pre-alkylated nitrogen. nih.gov The reaction proceeds with high diastereoselectivity and tolerates a wide range of aldehydes. acs.org
Furthermore, aryl triflates, which are derived from the corresponding phenols (hydroxypyridines), can be converted to anilines (aminopyridines) under microwave irradiation in this compound (NMP) as the solvent, without the need for a base or catalyst. scilit.com This highlights the utility of halogenated or pseudo-halogenated pyridone precursors in diversification strategies.
Specific Synthetic Routes to this compound
This section details specific and established methodologies for the laboratory synthesis of this compound and its derivatives. The routes discussed include synthesis from 2-chloromethylpyridine precursors and the oxidation of N-methylpyridinium salts through both chemical and electrochemical means.
Synthesis from 2-Chloromethylpyridines
A versatile method for preparing 1-methyl-2-pyridones utilizes 2-chloromethylpyridines as starting materials. This route is particularly valuable as 2-chloromethylpyridines can be readily synthesized from the corresponding 2-picoline 1-oxides by reaction with tosyl chloride. google.com
The final and crucial step involves the treatment of this di-pyridinium salt with aqueous alkali, such as sodium hydroxide (B78521), at low temperatures. google.comgoogle.com The quaternization of both nitrogen atoms in the intermediate (III) makes the 2-position of the target pyridine ring highly susceptible to nucleophilic attack by a hydroxide ion. This attack leads to the cleavage of the C2-methylene bond, ultimately forming the desired this compound derivative. google.com This method has been successfully applied to synthesize various derivatives, including 1-methyl-, 5-ethyl-1-methyl-, 1,6-dimethyl-, and 1,4-dimethyl-2-pyridone. google.com
The reaction sequence can be summarized as follows:
Formation of Pyridinium (B92312) Salt: 2-Chloromethylpyridine + Pyridine → 1-(2'-Pyridylmethyl)-pyridinium chloride
Methylation: 1-(2'-Pyridylmethyl)-pyridinium chloride + Dimethyl sulfate (B86663) → 1-Methyl-2-(pyridiniomethyl)-pyridinium salt
Alkaline Hydrolysis: 1-Methyl-2-(pyridiniomethyl)-pyridinium salt + aq. NaOH → this compound
This pathway is considered a convenient route for synthesizing 1-methyl-2-pyridones that may not be easily accessible through other means, such as the direct Decker method. google.com
Oxidation of N-Methylpyridinium Salts
A classical and widely cited method for the synthesis of this compound is the oxidation of an N-methylpyridinium salt using an alkaline solution of potassium ferricyanide. google.comarchive.org This procedure, often referred to as the Decker method, is a robust and high-yielding reaction. google.comarchive.org
The process starts with the quaternization of pyridine using dimethyl sulfate to form the N-methylpyridinium methyl sulfate salt. This salt is then dissolved in water and cooled. archive.org The oxidation is carried out by the slow, simultaneous addition of aqueous solutions of potassium ferricyanide and sodium hydroxide to the well-stirred pyridinium salt solution. The temperature is carefully maintained below 10°C during the addition. archive.org
After the addition is complete, the reaction mixture is allowed to come to room temperature. The this compound product is then isolated from the aqueous mixture, typically by salting out with anhydrous sodium carbonate, followed by extraction with a suitable organic solvent like isoamyl alcohol or chloroform (B151607). archive.org The final product is purified by distillation under reduced pressure. archive.org This method has been reported to produce yields in the range of 65-70%. archive.org
Table 1: Reaction Parameters for the Oxidation of N-Methylpyridinium Salt
| Parameter | Value / Condition |
| Starting Material | N-Methylpyridinium methyl sulfate |
| Oxidizing Agent | Potassium ferricyanide |
| Medium | Aqueous sodium hydroxide |
| Temperature | Maintained below 10°C during addition |
| Reaction Time | ~2 hours for addition, 5 hours standing |
| Work-up | Salting out, solvent extraction |
| Purification | Distillation under reduced pressure |
| Reported Yield | 65–70% |
Data sourced from Organic Syntheses procedure. archive.org
Electrolytic Oxidation of N-Methylpyridinium Salts
In addition to chemical oxidation, this compound can be synthesized via the electrolytic oxidation of N-methylpyridinium salts. orgsyn.org This electrochemical approach offers an alternative to the use of chemical oxidants.
The anodic oxidation of N-methylpyridinium methyl sulfate in a basic medium can produce good yields of N-methyl-α-pyridone. archive.org Research by Fichter and Stenzl demonstrated that this transformation can be carried out effectively at an iron electrode. archive.org A key aspect of this process is the presence of a small quantity of potassium ferricyanide in the electrolyte, which acts as a mediator or catalyst in the electrochemical process. archive.org While the primary oxidation occurs at the anode, the ferricyanide likely facilitates the electron transfer process.
This method combines electrochemical principles with a chemical mediator to achieve the desired oxidation, representing an early example of electrocatalytic synthesis.
Table 2: Key Conditions for Electrolytic Oxidation
| Parameter | Condition |
| Substrate | N-Methylpyridinium methyl sulfate |
| Anode Material | Iron |
| Electrolyte Medium | Basic |
| Mediator | Potassium ferricyanide (small amount) |
Data sourced from Fichter and Stenzl as cited in "Organic Electrode Processes". archive.org
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of Pyridone Ring Transformations
The functionalization and transformation of the 1-methyl-2-pyridone (B167067) ring can proceed through several distinct mechanistic routes, each favoring specific reaction sites and outcomes.
Homolytic Aromatic Substitution (HAS) Mechanisms
Homolytic Aromatic Substitution (HAS) provides a pathway for the functionalization of this compound, particularly at the C3 position. This mechanism involves the addition of a radical species to the aromatic ring. For instance, metal-free radical reactions of N-methyl-2-pyridone with reagents like xanthate and phenylazotriphenylmethane (PAT) under typical radical conditions lead to the selective formation of C3-functionalized products. rsc.orgnih.gov The proposed mechanism involves the addition of the radical to the pyridone ring, with the C3-selectivity being governed by the resonance stabilization of the resulting intermediate. rsc.org Theoretical calculations suggest that the coefficients of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are larger at the C3 position, favoring radical attack at this site. rsc.org
Manganese(III)-mediated radical alkylation and arylation of 2-pyridones with malonate esters and arylboronic acids, respectively, also proceed via an HAS-type mechanism, yielding exclusively C3-substituted products. rsc.orgnih.gov The radical nature of these transformations has been supported by experiments. rsc.orgnih.gov
Organometallic Mechanisms (e.g., Oxidative Addition, Reductive Elimination, Ligand-to-Ligand H Transfer)
Organometallic catalysis offers a versatile approach to functionalizing this compound, often involving a sequence of fundamental steps such as oxidative addition, reductive elimination, and ligand-to-ligand hydrogen transfer. rsc.orgrsc.orgnih.gov
For example, the C6-alkenylation of 2-pyridones can be achieved using a Ni(0) catalyst. An initial proposed mechanism suggested that the carbonyl group of the pyridone coordinates to a Lewis acidic aluminum center, increasing the electrophilicity of the C6 position. This activation facilitates oxidative addition of the C6 C-H bond to the Ni(0) species, forming a Ni-H intermediate. Subsequent alkyne insertion and reductive elimination deliver the C6-alkenylated product. rsc.org However, more recent computational studies propose that a ligand-to-ligand H transfer mechanism, which avoids the formation of a formal Ni-H species, is more probable. rsc.org
Palladium-catalyzed C3-selective arylation of 4-hydroxy-2-pyridones with arylboronic acids follows a different organometallic pathway. The proposed catalytic cycle includes:
C-H palladation at the C3 position.
Transmetalation with the arylboronic acid.
Reductive elimination to form the C-C bond and regenerate the catalyst.
Reoxidation of the palladium species.
The crucial step determining the site-selectivity is the electrophilic C-H palladation at the C3 position. rsc.orgnih.gov
Rhodium(III)-catalyzed oxidative coupling at the C6 position involves a pyridine-directed C-H rhodation at C6, followed by alkyne insertion. A second C-H rhodation at the C5 position leads to a metallacycle, which then undergoes another alkyne insertion and subsequent reductive elimination. rsc.org
Cupration-Mediated Mechanisms
Copper-mediated reactions provide another avenue for the functionalization of the pyridone ring. In a pyridine-directed C6-selective heteroarylation, the plausible mechanism involves several steps. rsc.org It begins with the cupration of a more acidic C-H bond, followed by a second cupration at the C6 position of the pyridone, a process assisted by the coordination of a pyridyl group. rsc.org The resulting species is then oxidized to a Cu(III) intermediate, which undergoes productive reductive elimination to form the C6-arylated product. rsc.org The selectivity of this cross-coupling is determined in the oxidation or reductive elimination step, as both C-H cupration steps are reversible. rsc.org
Denitrogenative Ring-Contraction Reactions
Under specific conditions, the pyridine (B92270) ring can undergo a denitrogenative ring-contraction to form a cyclopentadienyl (B1206354) skeleton. This transformation has been observed when pyridines react with a dititanium hydride framework under mild conditions. nih.govfigshare.comacs.org The reaction of pyridine with a dititanium tetrahydride complex at room temperature results in a cyclopentadienyl/nitride complex. nih.govacs.org
Mechanistic studies, supported by the isolation of key intermediates and density functional theory (DFT) calculations, have elucidated the reaction pathway. nih.govfigshare.comacs.org The proposed mechanism proceeds through the following sequence:
Coordination of the nitrogen atom of the pyridine to a titanium atom.
Release of H2.
Reduction of the C=N bond.
Two successive C-N bond cleavage events (ring-opening and denitrogenation).
C-C bond coupling to close the ring, forming the cyclopentadienyl product. nih.govfigshare.comacs.org
Notably, C-H activation of an isopropyl group on the supporting pincer ligand in the later stages of the reaction plays a significant role in stabilizing the final product. nih.govfigshare.comacs.org This reaction has been shown to proceed with various substituted pyridines, including methylpyridines. nih.govfigshare.comacs.org
Cyclopentenone Ring Expansion to Pyridones
An alternative approach to synthesizing pyridone rings involves the ring expansion of cyclopentenone derivatives. A recently developed oxidative amination process allows for the direct conversion of cyclopentenones to pyridones. chemrxiv.orgnih.gov This one-pot reaction sequence is operationally simple and proceeds under mild conditions. chemrxiv.orgnih.gov
The mechanism involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone. chemrxiv.orgnih.gov This is followed by the introduction of a nitrogen atom into the carbon skeleton, a step mediated by a hypervalent iodine reagent. chemrxiv.orgnih.gov Subsequent aromatization leads to the final pyridone product. chemrxiv.orgnih.gov This method exhibits broad functional group tolerance and complete regioselectivity. chemrxiv.orgnih.gov
Role of Tautomerism in Reactivity and Mechanism
The reactivity of this compound is significantly influenced by its tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. wikipedia.orgrsc.org While this compound is locked in the pyridone form, the principles of tautomerism in the parent 2-pyridone system are fundamental to understanding the reactivity of its derivatives. In solution, the position of this equilibrium is highly dependent on the solvent's polarity; polar solvents favor the 2-pyridone form, while non-polar solvents can favor the 2-hydroxypyridine form. wikipedia.orgasianpubs.org
This tautomerism has profound implications for reaction mechanisms. For instance, the direct tautomerization is energetically unfavorable, but a dimer-mediated double proton transfer provides a self-catalyzed pathway between the two forms. wikipedia.org This ability to exist in different tautomeric forms allows 2-pyridone to act as a catalyst in various proton-dependent reactions, such as the aminolysis of esters. wikipedia.org The chemoselectivity of 2-pyridones in reactions with benzyne, for example, is largely affected by their tautomeric properties, influencing whether a Diels-Alder or Michael-type adduct is formed. oup.com The greater association ability of the 2-pyridone form often leads to it being the predominant form in the crystalline state and in solution as a self-associated dimer. oup.com
Azo-Hydrazone Tautomerism in Pyridone Derivatives
While this compound itself does not undergo azo-hydrazone tautomerism, this phenomenon is highly relevant to its derivatives, particularly arylazo pyridone dyes. This tautomerism involves the reversible interconversion between an azo (-N=N-) form and a hydrazone (-NH-N=C<) form. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, the solvent, and the physical state.
In many pyridone-based dyes, the hydrazone tautomer is often the more stable form, especially in the solid state and in non-polar solvents. ciac.jl.cn For instance, X-ray crystallography and NMR spectroscopy have confirmed the predominance of the hydrazone form for several disperse yellow dyes derived from pyridone structures. The stability of the hydrazone form can be attributed to the formation of intramolecular hydrogen bonds, creating a stable six-membered ring.
The equilibrium can be influenced by the solvent environment. In polar solvents, the azo form may become more prevalent. ciac.jl.cn For example, studies on certain pyridone disperse dyes have shown they exist primarily as the azo tautomer in polar solvents like dimethylformamide (DMF) but as the hydrazone form in non-polar solvents. ciac.jl.cn This solvent-dependent behavior highlights the role of specific solute-solvent interactions, such as hydrogen bonding, in dictating the tautomeric preference. rsc.org Furthermore, the equilibrium can be shifted by controlling the pH or through complexation with metal ions, which can favor one tautomer over the other.
Lactam-Lactim Tautomerism and Equilibrium
A fundamental aspect of pyridone chemistry is lactam-lactim tautomerism, an equilibrium between the amide (lactam) and the imidic acid (lactim) forms. In the case of the parent 2-pyridone, it exists predominantly in the lactam form in aqueous solutions. pnas.orgnih.gov The substitution of a methyl group on the nitrogen atom, as in this compound, effectively "locks" the molecule in the lactam structure, preventing this tautomerization because the labile proton on the nitrogen is replaced. pnas.org
This structural locking is a key feature of this compound, distinguishing its reactivity from its N-H counterpart. The absence of the lactim tautomer means that reactions involving the hydroxyl group of the lactim form are not possible for this compound. Spectroscopic studies, such as 2D IR spectroscopy, have been instrumental in distinguishing between these tautomers in related systems. For instance, the 2D IR spectrum of this compound closely resembles the spectral features attributed to the lactam form of 2-pyridone, providing clear evidence for the structural assignment. pnas.org
The equilibrium constant (Keq = [lactam]/[lactim]) for related compounds like 6-chloro-2-pyridone has been determined to be 2.1 at room temperature, indicating a preference for the lactam form even with substituent effects. nih.govacs.org For 2-pyridinol itself, the lactam form is more stable than the lactim form, with an estimated enthalpy difference of 15.6 kJ mol⁻¹. oup.com
Factors Influencing Site Selectivity and Regioselectivity in Functionalization
The functionalization of the this compound ring at its various carbon positions (C3, C4, C5, C6) is a complex process influenced by a combination of electronic, steric, and directing group effects. These factors determine the regioselectivity of a wide range of reactions, from electrophilic and nucleophilic attacks to transition-metal-catalyzed C-H functionalization.
Electronic Biases and Resonance Structures
The inherent electronic distribution within the this compound ring plays a primary role in determining its reactivity. Resonance structures show that the C3 and C5 positions are electron-rich, making them susceptible to attack by electrophiles. rsc.org Conversely, the C4 and C6 positions are more electron-deficient, rendering them favorable sites for nucleophilic attack. rsc.org
This intrinsic electronic bias is a guiding principle in predicting the outcome of many reactions. For instance, radical-induced C3-selective alkylation and arylation reactions proceed based on a homolytic aromatic substitution-type mechanism, targeting the electron-rich C3 position. rsc.org The introduction of electron-withdrawing groups, such as a nitro group, can significantly alter this electronic landscape, activating the ring for nucleophilic attack or facilitating cycloaddition reactions. nih.gov For example, the presence of a nitro group at the 3-position makes the scaffold susceptible to nucleophilic attack at the adjacent carbon. mdpi.com
Steric Controls
Steric hindrance from substituents on the pyridone ring can override or reinforce electronic effects, directing incoming reagents to the most sterically accessible positions. rsc.org This is particularly evident in C-H functionalization reactions. For example, in iridium-catalyzed C-H borylation, the site-selectivity is primarily governed by steric factors, with borylation occurring at the most accessible positions. rsc.org
Similarly, in the oxidative olefination of N-protected 2-pyridones, the introduction of a methyl group at the C6 position directs the reaction to the C3 position, partly due to the steric hindrance at the C5 position. snnu.edu.cn In some cases, steric repulsion can even lead to a loss of aromaticity, activating the pyridone ring for otherwise unfavorable reactions. For instance, the steric clash between a 1-methyl group and an 8-nitro group in certain quinolone derivatives (structurally related to pyridones) distorts the planar structure, enhancing its reactivity as a dienophile in cycloaddition reactions. nih.govmdpi.com
Directing Group Effects
The strategic placement of a directing group can provide precise control over the regioselectivity of C-H functionalization reactions, often overriding the intrinsic electronic and steric preferences of the substrate. researchgate.netnih.gov Directing groups operate by forming a chelate with a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation.
A notable example is the use of the 3-amino-1-methyl-1H-pyridin-2-one (AMP) moiety, which can act as a built-in bidentate N,O-directing group. acs.orgacs.orgresearchgate.net This directing group has been successfully employed in palladium- and copper-catalyzed reactions to achieve selective arylation, methylation, and amination at specific positions. acs.orgresearchgate.net For instance, it can direct palladium catalysis to achieve selective γ-C(sp³)–H activation and arylation. acs.org The ability to install and later potentially remove these directing groups offers a powerful synthetic strategy for the targeted functionalization of the this compound scaffold. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of chemical reactions and molecular properties involving 1-Methyl-2-pyridone (B167067) and its derivatives.
Elucidation of Reaction Pathways and Transition States
DFT calculations have been instrumental in mapping out the reaction mechanisms involving pyridone derivatives. For instance, in the context of cycloaddition reactions, DFT has been used to explore different potential pathways, such as stepwise radical-mediated routes versus concerted mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can identify the most plausible reaction pathway. researchgate.netaip.org For example, in a study on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, DFT was used to determine the configurations of four transition states and two intermediates across two parallel reaction paths. researchgate.net
Computational studies on palladium-catalyzed C-H arylation reactions, where 2-pyridone derivatives act as ligands, have utilized DFT to investigate the catalytic cycle. These calculations help in understanding the sequence of elementary steps, including oxidative addition, C-H activation, and reductive elimination, by identifying the transition state structures for each step. nih.gov Similarly, DFT has been applied to study the regioselectivity of reactions by comparing the energies of different transition states leading to various products. mdpi.combeilstein-journals.org For example, in the alkylation of indazoles, DFT calculations suggested a chelation mechanism involving a cesium cation that favors the formation of N¹-substituted products by lowering the corresponding transition state energies. beilstein-journals.org
Calculation of Kinetic Parameters (e.g., Activation Energies, Rate Constants)
A key application of DFT is the calculation of kinetic parameters that govern the speed of chemical reactions. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, is a primary output of these calculations. researchgate.netnih.gov For the thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide, DFT calculations at the B3LYP/6-31G(d) level determined activation energies for two parallel pathways at different temperatures. researchgate.net
| Temperature (K) | Pathway 1 Activation Energy (kJ·mol⁻¹) | Pathway 2 Activation Energy (kJ·mol⁻¹) |
| 298 | 604.740 | 598.101 |
| 500 | 607.665 | 601.055 |
Data sourced from a study on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide. researchgate.net
Furthermore, transition state theory (TST) can be used in conjunction with DFT results to calculate reaction rate constants (k). researchgate.net In the aforementioned study, the rate constants were determined at 298 K and 500 K for the two reaction pathways. researchgate.net
| Temperature (K) | Pathway 1 Rate Constant (m³·mol⁻¹·s⁻¹) | Pathway 2 Rate Constant (m³·mol⁻¹·s⁻¹) |
| 298 | 1.90×10⁻¹⁰⁵ | 3.81×10⁻¹⁰⁴ |
| 500 | 4.33×10⁻⁶⁶ | 4.70×10⁻⁶⁰ |
Data sourced from a study on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide. researchgate.net
Experimental validation of these calculated parameters is crucial. In some cases, DFT-calculated activation energies show good agreement with experimental values derived from Arrhenius plots. nih.gov However, discrepancies can arise, which may be attributed to the limitations of the computational model or the complexity of the reaction system. wpi.edu For instance, a study on the thermolysis of endoperoxides of 2-pyridone derivatives showed significant differences between theoretical and experimental rate constants for some compounds. wpi.edu
Determination of Tautomer Formation Energies and Stabilities
This compound exists in equilibrium with its tautomeric form, 2-methoxy-pyridine. However, the focus of many computational studies is on the parent compound, 2-pyridone, and its equilibrium with 2-hydroxypyridine (B17775). chemrxiv.orgd-nb.info DFT calculations are widely used to determine the relative stabilities of these tautomers by computing their formation energies or Gibbs free energies. d-nb.infoscirp.orgresearchgate.net
Studies have shown that the keto form (2-pyridone) is generally more stable than the enol form (2-hydroxypyridine), although the energy difference is often small. semanticscholar.org DFT calculations at the B3LYP/6-31G(d,p) level of theory can be used to determine the energy difference between the most stable forms of the pyridone and hydroxypyridine tautomers. chemrxiv.org For a series of 2-pyridone derivatives used as catalysts, it was found that their catalytic activity was enhanced when the energy difference between the pyridone and the tautomeric hydroxy-pyridine forms was minimized. chemrxiv.org
In a study of 1-methyl-2-thioxoimidazolidin-4-one, a related heterocyclic compound, DFT calculations revealed that the ketone and thione forms are more stable than their corresponding enol and thienol tautomers. researchgate.net The relative stabilities of tautomers can be influenced by the solvent, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). d-nb.info
Semi-Empirical Quantum-Chemical Methods (e.g., AM1, PM3)
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametrized Model number 3), offer a computationally less expensive alternative to DFT for studying large molecular systems. redalyc.orgmpg.de These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. redalyc.org
Prediction of Reactivity Indicators (e.g., Superdelocalizability)
Semi-empirical methods are particularly useful for predicting the reactivity of molecules. One such predictor is superdelocalizability (Sr), which indicates the susceptibility of a particular atom in a molecule to electrophilic or nucleophilic attack. scirp.orgscirp.org Calculations of superdelocalizability using AM1 and PM3 have been applied to derivatives of 2-pyridone to explain their stability towards oxidizing agents. scirp.orgresearchgate.net These calculations can help in understanding the photofading mechanisms of dyes based on the 2-pyridone structure. scirp.org The prediction of toxicity of organic compounds has also been approached using superdelocalizability as a descriptor in Quantitative Structure-Activity Relationship (QSAR) studies. semanticscholar.orgmdpi.com
Analysis of Electron Density Distribution (HOMO, LUMO)
The distribution of electrons within a molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity. scirp.orgisca.me Semi-empirical methods like AM1 and PM3 are frequently used to calculate the energies and electron densities of these orbitals. scirp.orgscirp.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). oatext.com The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity; a larger gap generally implies higher stability. isca.meoatext.com
For derivatives of 2-pyridone, the electron density distribution in the HOMO and LUMO has been analyzed to predict the sites of electrophilic attack by species like singlet oxygen (¹O₂) or nucleophilic attack by superoxide (B77818) anions (O₂•⁻). scirp.orgscirp.org This information is valuable for understanding the degradation pathways of these compounds. scirp.orgresearchgate.net
| Compound Type | Computational Method | Calculated Properties | Application |
| 2-Pyridone Azo Dyes | AM1, PM3 | Superdelocalizability, HOMO/LUMO electron density | Prediction of photofading and stability to oxidation scirp.orgscirp.org |
| Pyridine (B92270) Derivatives | AM1, PM3 | HOMO-LUMO gap, Ionization potential, Dipole moment | Assessment of stability and polarizability isca.me |
| 2-Pyridone Derivatives | B3LYP/6-311G(d,p) | E HOMO, E LUMO, HOMO-LUMO gap, Dipole moment | QSAR studies for HIV-1 reverse transcriptase inhibitors oatext.com |
Theoretical Studies on Photofading Mechanisms
Theoretical studies on the photofading of pyridone derivatives, particularly those containing an azo group, have provided insights into their degradation mechanisms. researchgate.netscirp.org While not directly focused on this compound itself, this research on related compounds offers a framework for understanding potential photofading pathways. Molecular orbital calculations are a key tool in these investigations, helping to elucidate the electronic properties of the molecules and predict their reactivity. scirp.org
For instance, studies on azo pyridone dyes analyze the frontier electron density distribution on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters can indicate the susceptibility of different atoms within the molecule to electrophilic attack by species like singlet oxygen (¹O₂) or nucleophilic attack by superoxide anions (O₂•⁻), both of which are implicated in photodegradation processes. researchgate.netscirp.org The mechanism of photo-oxidation can be explored through these calculations, providing a theoretical basis for the observed light fastness of these dyes. researchgate.net
Conformational Analysis and Barrier Potentials
The internal rotation of the methyl group in this compound is a key aspect of its conformational dynamics and has been the subject of detailed theoretical and experimental study. aip.orgsci-hub.se This hindered rotation gives rise to a potential barrier with varying magnitudes that depend on the local chemical structure and electronic state of the molecule. aip.orgsci-hub.se Ab initio calculations, combined with experimental techniques like laser-induced fluorescence excitation and dispersed fluorescence spectroscopy, have been employed to estimate the torsional frequencies and potential barriers for both the ground and excited states. aip.orgsci-hub.senih.gov
For the ground state (S₀), the torsional parameters have been determined as V₃ = 244 cm⁻¹ and V₆ = 15 cm⁻¹. aip.orgsci-hub.senih.govresearchgate.net Upon electronic excitation to the S₁ state, these parameters change to V₃ = 164 cm⁻¹ and V₆ = 40 cm⁻¹. aip.orgsci-hub.senih.govresearchgate.net This significant alteration in the barrier height and the conformation of the methyl group upon excitation highlights the sensitivity of the torsional potential to the electronic distribution within the molecule. aip.orgsci-hub.se
| State | V₃ (cm⁻¹) | V₆ (cm⁻¹) |
| Ground (S₀) | 244 | 15 |
| Excited (S₁) | 164 | 40 |
Origin of Methyl Torsional Barriers
The origin of the potential barrier to methyl torsion in this compound is complex and cannot be understood without considering the interplay of various factors. aip.orgsci-hub.se Theoretical analyses have partitioned the barrier energy into contributions from bond-antibond interactions, structural changes, and steric energies that accompany the rotation of the methyl group. aip.orgsci-hub.senih.govresearchgate.net It has been proposed that for aromatic molecules where steric effects are minimal, the barrier height is related to the difference in bond order between the two ring C-C bonds adjacent to the methyl group. aip.org
However, in the case of this compound, where the methyl group is adjacent to two single bonds, the origin of the threefold barrier (V₃) is attributed primarily to interactions that are non-local to the methyl group. researchgate.netaip.org This contrasts with molecules where the methyl group is next to one single and one double bond, where local interactions are the main determinant of the potential barrier. researchgate.netaip.org The delocalization energy is identified as the barrier-forming term, while the Lewis energy acts as an anti-barrier contribution. aip.org
Natural Bond Orbital (NBO) Analysis of Intra-Molecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to gain deeper insight into the intra-molecular interactions that give rise to the methyl torsional barrier in this compound. aip.orgsci-hub.senih.govaip.org This analysis allows for the partitioning of the total energy into Lewis-type (localized, classical bonding) and non-Lewis-type (delocalization and hyperconjugative) interactions. aip.org
The NBO analysis reveals that for this compound, the delocalization energy is the primary contributor to the formation of the torsional barrier. aip.org Conversely, the Lewis energy, which represents the idealized localized electronic structure, has an anti-barrier effect. aip.org A comparative study with 1-methyl-2(1H)pyridinimine (1MPI) shows similar findings, where delocalization energy is barrier-forming and Lewis energy is anti-barrier. aip.org
Further investigation into individual bond-antibond interactions shows that the interaction between the lone pair on the nitrogen atom and the antibonding orbital of the methyl C-H bond is attractive and favors the eclipsed conformation. aip.org Similarly, the lone pairs on the oxygen atom also contribute an anti-barrier effect. aip.org These specific orbital interactions highlight the complex electronic interplay that governs the rotational barrier.
Molecular Flexing and Hyperconjugation Effects on Conformation
Hyperconjugation also plays a vital role, especially in explaining the conformational changes upon electronic excitation. aip.orgsci-hub.senih.gov Specifically, the hyperconjugation between the C-H σ* antibonding orbitals of the methyl group and the π* antibonding orbitals of the pyridone ring, observed in the Lowest Unoccupied Molecular Orbital (LUMO), stabilizes the methyl group conformer. aip.orgsci-hub.senih.gov This interaction is responsible for the observed 60° rotation of the methyl group in the excited state relative to its ground state conformation. aip.orgsci-hub.senih.gov The change in the LUMO upon excitation is a key factor in the formation of the excited-state barrier. aip.orgsci-hub.se
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methyl-2-pyridone (B167067), offering precise information about the hydrogen and carbon nuclei within the molecule.
The proton NMR (¹H NMR) spectrum of this compound provides a clear depiction of the distinct proton environments in the molecule. The analysis, typically conducted in a solvent like deuteriochloroform (CDCl₃), reveals signals for the N-methyl group and the four protons on the pyridone ring. caltech.edu
The N-methyl protons (N-CH₃) characteristically appear as a sharp singlet, shifted downfield due to the inductive effect of the adjacent nitrogen atom. The four protons on the heterocyclic ring (designated H-3, H-4, H-5, and H-6) each produce a distinct signal, confirming their unique electronic environments. These signals appear as multiplets due to spin-spin coupling with adjacent protons. For instance, the signal for H-6 is typically a doublet of doublets, coupling to both H-5 and H-4. chemicalbook.com A computer-assisted analysis of spectra recorded at 100 and 220 MHz has yielded precise chemical shifts and coupling constants. caltech.edu
Detailed ¹H NMR data for this compound in CDCl₃ are presented below. chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| H-3 | 6.17 | J(H3-H4) = 6.67, J(H3-H5) = 1.38 |
| H-4 | 7.32 | J(H4-H3) = 6.67, J(H4-H5) = 6.66, J(H4-H6) = 2.07 |
| H-5 | 6.57 | J(H5-H4) = 6.66, J(H5-H6) = 9.12, J(H5-H3) = 1.38 |
| H-6 | 7.34 | J(H6-H5) = 9.12, J(H6-H4) = 2.07 |
| N-CH₃ | 3.59 | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum displays six distinct signals, corresponding to the five carbons in the pyridone ring and the single carbon of the N-methyl group.
The carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield, which is characteristic of carbons in a C=O double bond. The carbons of the ring (C-3, C-4, C-5, C-6) appear in the aromatic/olefinic region of the spectrum. The N-methyl carbon gives a signal in the aliphatic region, with its chemical shift influenced by the attached nitrogen. The specific chemical shifts are sensitive to substituent effects and the electronic nature of the pyridone ring. researchgate.netcdnsciencepub.com
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~162-165 |
| C-3 | ~105 |
| C-4 | ~139 |
| C-5 | ~121 |
| C-6 | ~135 |
| N-CH₃ | ~37 |
Note: The chemical shift values are approximate and can vary based on solvent and experimental conditions. The provided values are based on data for related pyridone structures. cdnsciencepub.comrsc.orgnih.gov
The placement of the methyl group on the nitrogen atom in this compound has distinct electronic and spatial consequences that are reflected in its NMR spectra.
Inductive Effects: The N-methyl group is an electron-donating group (EDG). rsc.org This inductive effect increases the electron density on the nitrogen atom and, by extension, influences the electron distribution within the entire pyridone ring. In ¹³C NMR, N-methylation causes a deshielding effect (a downfield shift) at the C-6 position compared to the unsubstituted 2-pyridone, which is attributed to the β-effect of the methyl group. cdnsciencepub.com
Steric Effects: Steric hindrance can influence the conformation of the molecule and affect the proximity of certain atoms, leading to changes in chemical shifts. In substituted pyridones, bulky groups can restrict free rotation and cause irregular field effects that alter the expected NMR signals. cdnsciencepub.com While the methyl group in this compound is relatively small, its presence eliminates the N-H proton and the possibility of tautomerization to 2-hydroxypyridine (B17775), simplifying the resulting spectra compared to its unsubstituted counterpart.
13C NMR Analysis of Carbon Frameworks
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum is characterized by several key absorption bands. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is a hallmark of the pyridone structure. Additional bands corresponding to C-H stretching and bending, as well as C=C and C-N stretching vibrations from the ring, are also observed.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic/Olefinic) | ~3050-3100 | Medium |
| C-H Stretch (Aliphatic, N-CH₃) | ~2925 | Medium-Weak |
| C=O Stretch (Amide/Lactam) | ~1650-1670 | Strong |
| C=C Stretch (Ring) | ~1580-1600 | Medium-Strong |
| C-H Bend | ~1470 | Medium |
Note: The table presents typical ranges for the specified vibrations. Specific values can be found in spectral databases. rsc.orgnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state.
The UV absorption spectrum of this compound typically shows bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are generally of high intensity and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridone ring. The n → π* transition, which is typically of lower intensity, involves promoting a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. Studies have shown that the absorption bands of this compound shift to shorter wavelengths (a blue shift) as the polarity of the solvent increases.
Absorption Spectrum: The absorption spectrum of this compound is characterized by distinct peaks (λmax) in the ultraviolet region. In a supersonic jet, the origin of the S₀ → S₁ (π → π) transition is observed at approximately 29,822 cm⁻¹ (about 335 nm). aip.org The introduction of the methyl group causes only a small redshift compared to the parent 2-pyridone, indicating a minor change in the electronic excitation energy. aip.org In solution, two primary absorption peaks are often observed, corresponding to the carbonyl (n→π) and pyridine (B92270) ring (π→π*) transitions. chemicalbook.com
Emission Spectrum: Following electronic excitation, this compound can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence excitation spectrum shows well-resolved vibronic structures. aip.org Like the absorption spectrum, the fluorescence band also exhibits a blue shift when the molecule forms hydrogen bonds with solvents like ethanol (B145695) or chloroform (B151607). Studies have used these spectroscopic shifts to determine the equilibrium constants for hydrogen-bond formation in both the ground and excited states. While 2-pyridone itself has complex fluorescence properties, some derivatives like 1-methyl-2(1H)-pyridones have been reported as non-fluorescent in certain contexts.
Effects of Substituents and Solvents on Optical Properties
The optical properties of pyridone derivatives, including this compound, are significantly influenced by the electronic nature of substituents and the polarity of the solvent. oup.comx-mol.netresearchgate.net Studies on various substituted 2-pyridones have demonstrated that the introduction of different functional groups can modulate their absorption and emission spectra. researchgate.netrsc.org For instance, the position of a methyl group on the pyridine ring has been shown to affect the structural and optical properties of related nitropyridine derivatives. mdpi.com
The solvent environment plays a crucial role in the photophysical behavior of this compound. oup.com Research has shown that the UV absorption and fluorescence bands of this compound experience a blue shift, a shift to a shorter wavelength, as the polarity of the solvent increases. oup.com This phenomenon, known as solvatochromism, is indicative of changes in the electronic distribution of the molecule in its ground and excited states due to interactions with solvent molecules. oup.comresearchgate.netacs.org Hydrogen bonding interactions with protic solvents like alcohols and chloroform also induce a blue shift in the spectral bands. oup.com These shifts can be utilized to determine properties such as the excited-state dipole moment and equilibrium constants for hydrogen-bond formation. oup.com
The following table summarizes the effect of solvent polarity on the absorption and fluorescence maxima of this compound.
| Solvent | Polarity | Absorption Max (nm) | Fluorescence Max (nm) |
| Cyclohexane | Non-polar | ~300 | Not specified |
| Ethanol | Polar | Shifted to shorter wavelength | Shifted to shorter wavelength |
Data compiled from spectroscopic studies. oup.com
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the electronic structure and dynamics of molecules like this compound. The fluorescence spectrum of this compound is characterized by a band that shifts with solvent polarity. oup.com Laser-induced fluorescence excitation and dispersed fluorescence spectroscopy of jet-cooled this compound have been employed to study its vibrational and torsional motions in the ground and excited states. aip.orgresearchgate.netdntb.gov.ua These studies have allowed for the assignment of methyl torsional bands and other low-frequency vibrations, providing insights into the molecule's conformational dynamics. aip.org
The fluorescence properties of 2-pyridone systems are also instrumental in studying tautomeric equilibria, where the molecule can exist in two interconverting forms. rsc.org By analyzing the fluorescence spectra, the presence of minor tautomers can be directly observed. rsc.org For this compound, which is a methylated model, its fluorescence is characteristic of the pyridone form. rsc.org
Key findings from fluorescence spectroscopy of this compound are presented in the table below.
| Spectroscopic Technique | Key Findings |
| Laser-Induced Fluorescence Excitation | Assignment of methyl torsional bands and low-frequency vibrations in ground and excited states. aip.orgresearchgate.net |
| Dispersed Fluorescence Spectroscopy | Revealed considerable mixing of methyl torsion with low-frequency ring out-of-plane vibrational modes in the excited state. researchgate.net |
| Solvent-Dependent Fluorescence | Blue shift in fluorescence band with increasing solvent polarity. oup.com |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used for determining the molecular weight and elemental composition of compounds. For this compound, with a molecular formula of C6H7NO, the molecular weight is 109.13 g/mol . chemicalbook.comnih.govnist.gov The mass spectrum of this compound shows a top peak at an m/z of 109, corresponding to the molecular ion. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of molecular formulas. mdpi.comscispace.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For N-methylated pyridones, HRMS is capable of resolving the amide form from the carboxylic acid form. mdpi.com The precise mass of this compound has been determined as 109.052763847 Da. nih.gov HRMS is also employed in the structural characterization of complex molecules where this compound might be a substructure. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI/MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution. When combined with tandem mass spectrometry (MS/MS), it provides detailed structural information through fragmentation analysis. innovareacademics.inresearchgate.net In the context of nicotinamide (B372718) metabolism, where N-methylated pyridones are key metabolites, ESI-MS is a common detection method. mdpi.comfrontiersin.org The fragmentation pattern of the different pyridone isomers, including the 2-pyridone form, can be used for their unambiguous identification. mdpi.com Studies have shown that while the three isomers of N-methyl-nicotinamide oxide fragment similarly, they differ in the relative abundance of their predominant fragmentation products, creating a unique fingerprint for each. mdpi.com
X-ray Diffraction and Solid-State Analysis
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise 3D structure of molecules. researchgate.net This technique has been used to characterize the crystal structures of various pyridine derivatives. mdpi.comresearchgate.net In one study, this compound was used in the synthesis of a coordination polymer, and the resulting colorless needle-like crystals were analyzed by single-crystal X-ray diffraction to determine their structure. rsc.org The data collected from the diffractometer allows for the solving and refinement of the crystal structure, providing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org This technique is indispensable for the unambiguous determination of molecular geometry and packing in the solid state. iucr.org
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths.
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions have characteristic shapes on these plots. For example, sharp spikes often indicate strong hydrogen bonds, while more diffuse regions can represent weaker van der Waals interactions. iucr.org
Based on the analysis of similar molecules, the intermolecular contacts for this compound can be qualitatively summarized. The following table illustrates the likely contributions of various intermolecular contacts to the Hirshfeld surface, as extrapolated from studies on related pyridone and heterocyclic compounds. researchgate.netiucr.org
| Intermolecular Contact Type | Description | Anticipated Contribution |
|---|---|---|
| H···H | Represents contacts between hydrogen atoms on adjacent molecules. These are generally considered weak van der Waals interactions and often comprise the largest portion of the Hirshfeld surface. | High |
| C···H/H···C | These contacts can indicate the presence of weak C-H···π interactions, where a hydrogen atom interacts with the π-system of the pyridone ring. | Moderate |
| O···H/H···O | These interactions are indicative of C-H···O hydrogen bonds, where the carbonyl oxygen of the pyridone ring acts as a hydrogen bond acceptor. | Moderate |
| N···H/H···N | Due to the methylation of the nitrogen atom, conventional N-H···O or N-H···N hydrogen bonds are absent. However, weak C-H···N interactions might occur. | Low |
| C···C | These contacts can suggest the presence of π-π stacking interactions between the pyridone rings of adjacent molecules. | Low to Moderate |
The dnorm surface, another output of Hirshfeld analysis, uses a red-white-blue color scale to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface are indicative of close contacts, such as hydrogen bonds. For this compound, red spots would be anticipated near the carbonyl oxygen, corresponding to C-H···O interactions.
Applications in Organic Synthesis and Chemical Catalysis
Utility in the Synthesis of Complex Substituted Heterocycles
1-Methyl-2-pyridone (B167067) serves as a versatile precursor in the synthesis of a variety of complex heterocyclic systems. Its inherent reactivity, particularly its diene character in [4+2] cycloaddition reactions (Diels-Alder reactions), allows for the construction of intricate molecular architectures. researchgate.net
Researchers have demonstrated that this compound can react with dienophiles like methyl acrylate (B77674) and acrylonitrile (B1666552) to form bicyclic adducts. researchgate.net For instance, the reaction with methyl acrylate, followed by hydrolysis, yields 2-methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid. researchgate.net These reactions are often regioselective and stereoselective, providing a reliable method for creating complex, three-dimensional ring systems. acs.org
Furthermore, the 2-pyridone ring is a common structural motif in numerous natural products and bioactive molecules. rsc.org Consequently, methods for its functionalization are of significant interest. Strategies such as transition-metal-catalyzed C-H activation have been employed to introduce substituents at various positions on the this compound ring, thereby generating libraries of substituted heterocycles for applications in medicinal chemistry and materials science. rsc.orgacs.org The ability to selectively functionalize the pyridone core, for example through radical reactions or the use of directing groups, allows for the synthesis of highly decorated and complex derivatives. rsc.org Multicomponent reactions (MCRs) also provide an efficient pathway to biologically active 2-pyridone-containing heterocycles. nih.gov
Table 1: Examples of Cycloaddition Reactions with this compound This table is interactive and can be sorted by clicking the column headers.
| Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Methyl Acrylate | Heating, followed by hydrolysis | Bicyclic Carboxylic Acid | researchgate.net |
| Acrylonitrile | Heating | Bicyclic Cyano Compounds (endo and exo) | researchgate.net |
| Arynes | Metal catalysis | Fused Aromatic Bicyclic Systems | acs.org |
| 2,3-Dimethyl-1,3-butadiene | Heating, elimination | Substituted Quinolones | mdpi.com |
Catalytic Applications of this compound Derived Ligands and Catalysts
The 2-pyridonate scaffold, including its N-methylated form, is a privileged ligand platform in coordination chemistry and catalysis. rsc.orgresearchgate.net The combination of a hard oxygen donor and a borderline nitrogen donor allows for versatile coordination behavior, which can be finely tuned through substitution on the pyridone ring.
This compound (mepydo) functions effectively as a ligand, coordinating with a range of transition metals to form stable complexes. capes.gov.br It typically coordinates to metal ions through its exocyclic oxygen atom. The steric effect of the N-methyl group can influence the coordination number and geometry of the resulting metal complexes compared to the unsubstituted 2-pyridone. capes.gov.br
Studies have described the synthesis and characterization of complexes with the general formula M(mepydo)n²⁺, where M can be Mn, Co, Ni, Cu, Zn, and Cd. capes.gov.br The coordination number 'n' varies depending on the metal ion and the counter-anion, ranging from 2 to 6. For example, with perchlorate (B79767) or tetrafluoroborate (B81430) anions, Ni(II) and Mn(II) form octahedral complexes with six this compound ligands (n=6), whereas the smaller Cu(II) and Zn(II) ions form complexes with n=4. capes.gov.br The ligand field splitting parameter (Dq) for Ni(mepydo)₆²⁺ was found to be 760 cm⁻¹, which is among the lowest observed for a carbonyl-group donor ligand, highlighting the electronic influence of this specific ligand. capes.gov.br The versatility of the pyridonate ligand platform allows for the incorporation of additional donor moieties, creating multidentate or pincer-type ligands for advanced catalytic applications. rsc.org
Table 2: Coordination Complexes of this compound (mepydo) This table is interactive and can be sorted by clicking the column headers.
| Metal Ion (M) | Anion | Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Ni(II) | ClO₄⁻, BF₄⁻ | [Ni(mepydo)₆]²⁺ | Octahedral | capes.gov.br |
| Mn(II) | ClO₄⁻, BF₄⁻ | [Mn(mepydo)₆]²⁺ | Octahedral | capes.gov.br |
| Co(II) | ClO₄⁻, BF₄⁻ | [Co(mepydo)₄]²⁺ / [Co(mepydo)₆]²⁺ | Tetrahedral / Octahedral | capes.gov.br |
| Cu(II) | ClO₄⁻, BF₄⁻ | [Cu(mepydo)₄]²⁺ | (Distorted) Tetrahedral | capes.gov.br |
| Zn(II) | ClO₄⁻, BF₄⁻ | [Zn(mepydo)₄]²⁺ | Tetrahedral | capes.gov.br |
| Cd(II) | ClO₄⁻, BF₄⁻ | [Cd(mepydo)₆]²⁺ | Octahedral | capes.gov.br |
Catalytic Hydrogenation and Dehydrogenation Reactions
Ligands derived from the 2-pyridone scaffold have been instrumental in the development of catalysts for hydrogenation and dehydrogenation reactions. These reactions are fundamental to organic synthesis and energy storage applications, such as liquid organic hydrogen carriers (LOHCs). While much research focuses on the broader class of pyridine-derived ligands, the principles extend to systems incorporating the this compound motif. rsc.orgresearchgate.net
Iron and manganese complexes featuring pyridonate-based pincer ligands have emerged as effective catalysts for the hydrogenation of polar bonds in esters, ketones, and carbon dioxide, as well as for the acceptorless dehydrogenation of alcohols. rsc.orgacs.org For example, an iridium complex with a bi(κ-N-2-pyridonate) ligand has shown good activity in the reversible dehydrogenation of 1,2,3,4-tetrahydroquinolines. rsc.org Ruthenium complexes with pyridonate ligands have also been employed in the catalytic transfer hydrogenation of ketones. rsc.orgmdpi.com The catalytic cycle often involves metal-ligand cooperation, where the pyridonate ligand actively participates in proton or hydride transfer steps. nsf.gov
The conversion of carbon dioxide (CO₂) into value-added chemicals, such as methanol (B129727), is a critical goal for sustainable chemistry. Catalysts derived from pyridone ligands have shown promise in this area. rsc.org The hydrogenation of CO₂ to formate (B1220265) and subsequently to methanol can be achieved using transition metal complexes.
A notable example is an iridium(III) complex containing two 2-pyridonate ligands, which demonstrated good conversion in the hydrogenation of CO₂ to formate. rsc.org Similarly, molybdenum complexes with sophisticated pyridine (B92270) diimine (PDI) ligands, a related class, have been developed for the selective hydroboration of CO₂ to a methoxyborane, which can then be hydrolyzed to methanol. acs.org These catalytic systems operate under relatively mild conditions and showcase the potential for this compound-derived ligands to facilitate the transformation of CO₂. The mechanism often involves the activation of CO₂ at the metal center, followed by sequential reduction steps mediated by the catalyst.
The parent compound, 2-pyridone, is a well-known catalyst for various proton-dependent reactions, most notably the aminolysis of esters. researchgate.netwikipedia.orgresearchgate.net It functions as a bifunctional catalyst, where its acidic N-H group activates the ester via hydrogen bonding, and the basic carbonyl oxygen activates the amine nucleophile. nih.gov This dual activation significantly accelerates the reaction rate. chemeurope.com
However, in this compound, the nitrogen atom is alkylated, meaning it lacks the acidic proton (N-H) that is crucial for this catalytic mechanism. researchgate.net Therefore, this compound cannot function as a bifunctional Brønsted acid/base catalyst in the same manner as 2-pyridone for reactions like ester aminolysis. nih.gov Its role in such transformations would be fundamentally different, likely limited to acting as a simple Lewis base or a polar solvent, without the cooperative proton-transfer capability that defines the catalytic power of its non-methylated counterpart.
Carbon Dioxide Conversion Catalysis
Development of Functional Materials
The structural rigidity and coordination capabilities of the this compound unit make it an attractive component for the design of functional materials. iipseries.org Its derivatives are used as building blocks for metal-organic frameworks (MOFs), coordination polymers, and other advanced materials with applications in areas like gas storage and separation. iipseries.org
By incorporating this compound or its derivatives into larger molecular assemblies, chemists can create materials with tailored properties. For example, ring-fused 2-pyridones have been synthesized and evaluated as antibacterial agents that inhibit bacterial virulence, representing a form of functional biological material. diva-portal.org The synthesis of polymers incorporating the N-substituted 2-pyridone moiety is another area of interest, aiming to create materials with specific thermal, optical, or electronic properties. The ability to form stable coordination complexes also allows for the construction of surface-confined metal-organic networks through layer-by-layer deposition techniques, where pyridine-type ligands play a crucial role in building up the assembly. acs.org
Metal-Organic Frameworks (MOFs) Design
While the direct incorporation of this compound as a primary building block or ligand in the design of Metal-Organic Frameworks (MOFs) is not extensively documented in dedicated research findings, the foundational components of the molecule—the pyridone ring and the methyl group—are relevant to MOF synthesis. The broader class of pyridine-containing ligands is utilized in constructing novel MOFs, sometimes in mixed-ligand systems, to create specific network topologies and functionalities. d-nb.inforsc.org
Researchers have successfully synthesized MOFs using various pyridine derivatives, such as pyridine-dicarboxylic acid (PYDC), pyridine-2,6-dimethanol, and 2-pyridyl oximes, to act as organic linkers or pillars between metal nodes. d-nb.inforsc.orguniversityofgalway.ieresearchgate.net For instance, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has yielded new mixed-ligand MOFs with square lattice (sql) or primitive cubic (pcu) topologies. d-nb.inforesearchgate.net The nitrogen atom in the pyridine ring can serve as a coordination site, influencing the resulting structure and properties of the framework. rsc.org
Furthermore, the functionalization of MOF linkers with methyl groups has been explored as a strategy to tune the framework's properties. researchgate.net The presence of methyl groups can affect the pore size and the chemical environment within the MOF, which in turn influences its interaction with guest molecules. researchgate.netacs.org
One notable example involves a microporous mixed-metal–organic framework, M′MOF-1, which is constructed using a metalloligand derived from 5-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde, a pyridone derivative. nih.govnih.gov This demonstrates that pyridone-like structures can be integrated into complex MOF architectures.
Materials for Gas Storage, Separation, and Sensing
The application of MOFs in gas storage, separation, and sensing is a major area of materials science research. rroij.comrsc.orgresearchgate.net The performance of these materials is highly dependent on their structural characteristics, such as pore size, surface area, and the chemical nature of the pore surfaces. acs.org Although direct studies on MOFs built from this compound for these purposes are scarce, research on related structures provides insight into the potential roles of its functional components.
The incorporation of pyridine moieties into MOF structures has been shown to create active sites for gas adsorption. rsc.orgresearchgate.net For example, Zr-based MOFs constructed with pyridine-dicarboxylic acid ligands have demonstrated exceptionally high adsorption capacity for iodine gas, with the pyridine units acting as key adsorption sites. rsc.orgresearchgate.net Similarly, methyl-functionalized MOFs have been investigated for their potential to enhance the adsorption of gases like carbon dioxide. researchgate.net The methyl groups can fine-tune the micropore environment, leading to stronger interactions with specific gas molecules and improved separation capabilities. researchgate.netrsc.org
A specific example is the mixed-metal–organic framework M′MOF-1 ([Zn₃(bdc)₃(CuPyen)]), which contains a ligand derived from a methyl-pyridone structure. nih.govnih.gov This material was specifically developed for the challenging separation of hydrogen isotopes. Its microporous structure, featuring immobilized copper centers with open sites on the pore surface, allows for the kinetic quantum sieving of deuterium (B1214612) (D₂) from hydrogen (H₂). nih.govnih.gov
Luminescent MOFs (LMOFs) represent a significant category for chemical sensing applications. nih.govacs.org The interaction between guest analytes and the MOF framework can lead to a detectable change in luminescence, such as quenching or enhancement. researchgate.net MOFs containing pyridine-based ligands have been developed as sensors for various chemical species. acs.org
Below is a table summarizing the details of the M′MOF-1, a material related to the core compound of interest.
| Property | Value |
| MOF Name | M′MOF-1 |
| Formula | [Zn₃(bdc)₃(CuPyen)] |
| Metalloligand Precursor | PyenH₂ = 5-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde |
| Pore Size | ≤5.6 Å |
| Primary Application | Kinetic quantum molecular sieving of D₂ from H₂. nih.govnih.gov |
| Functional Feature | Immobilized Cu centers with two open sites on the pore surface accessible for gas molecules. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 1-Methyl-2-pyridone, and how can purity be ensured?
- Methodological Answer : The synthesis of this compound typically follows procedures similar to those used for 1-methyl-2-quinolone. A key reference involves refluxing N-methyl derivatives with appropriate reagents, as outlined in Prill and McElvain's method . For purity verification, experimental protocols require characterization via NMR (proton signals at δ 2.69–2.74) and comparison with literature pKa values (0.32) . New compounds must include elemental analysis, IR, and mass spectrometry data to confirm identity and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR : Protons in this compound resonate at δ 2.69–2.74, with shielding effects indicating aromaticity differences compared to tropone .
- UV/Vis : Absorption maxima (e.g., λ = 3.37 for related compounds) provide insights into electronic transitions .
- IR : Vibration frequencies (e.g., carbonyl stretching) should be validated against computational models like PM6 or PM7 Hamiltonians in MOPAC2012 .
Ensure reproducibility by adhering to standardized instrument calibration (e.g., Perkin-Elmer spectrophotometers) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical vibrational frequencies in this compound?
- Methodological Answer : Use multiple Hamiltonians (AM1, PM3, PM6, PM7) in software like MOPAC2012 to calculate vibration frequencies. Compare results with experimental IR data (e.g., carbonyl stretches) . Discrepancies often arise from basis set limitations; refine models using hybrid DFT methods (e.g., B3LYP/6-311++G**) and validate against crystallographic or spectroscopic benchmarks .
Q. What experimental evidence supports the aromaticity of this compound, and how does it compare to tropone?
- Methodological Answer : Aromaticity is assessed via:
- Chemical Reactivity : this compound undergoes electrophilic substitution (e.g., bromination to 3,5-dibromo derivatives) rather than addition, unlike tropone .
- NMR Shielding : Greater diamagnetic shielding in this compound (δ 2.69–2.74) versus tropone suggests stronger ring currents .
- Theoretical Calculations : Compare HOMA indices or NICS values from computational studies to quantify aromaticity differences .
Q. How does this compound function in coordination chemistry, and what are its ligand properties?
- Methodological Answer : As a ligand, this compound binds metal centers via the pyridone oxygen and nitrogen. Key studies on Ni(II) and Zn(II) complexes reveal its ability to form stable chelates, with stability constants dependent on pH and solvent polarity . Characterize complexes using:
- Magnetic Susceptibility : To assess metal-ligand interactions in linear-chain compounds .
- X-ray Crystallography : For structural confirmation of coordination modes .
Data Contradiction & Experimental Design
Q. How should researchers address contradictions in reported pKa values for this compound?
- Methodological Answer :
- Standardize Conditions : Ensure measurements are conducted at identical temperatures and ionic strengths. The ACS-reported pKa of 0.32 was determined under controlled aqueous conditions .
- Cross-Validate Methods : Compare potentiometric titration data with computational predictions (e.g., COSMO-RS) to identify systematic errors .
Q. What experimental design principles are critical for studying this compound’s reaction mechanisms (e.g., bromination)?
- Methodological Answer :
- Control Variables : Use inert atmospheres to prevent oxidation and standardized bromine concentrations .
- Intermediate Trapping : Employ techniques like low-temperature NMR to detect transient species (e.g., bromonium ion intermediates) .
- Kinetic Analysis : Monitor reaction progress via GC or HPLC to distinguish between addition-elimination and direct substitution pathways .
Methodological Best Practices
Q. How to ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Detailed Documentation : Follow Beilstein Journal guidelines, including step-by-step procedures, solvent purification methods, and instrument specifications (e.g., Varian A-60 NMR) .
- Supplementary Data : Provide raw spectral data, chromatograms, and crystallographic files in supporting information .
Q. What strategies optimize computational modeling of this compound’s electronic properties?
- Methodological Answer :
- Basis Set Selection : Use 6-311++G** for geometry optimization and LANL2DZ for metal-containing systems .
- Solvent Effects : Incorporate implicit solvation models (e.g., PCM) to mimic experimental conditions .
- Benchmarking : Validate against experimental UV/Vis and NMR data to refine computational parameters .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| pKa (aqueous) | 0.32 | |
| NMR (1H, δ) | 2.69–2.74 (methyl protons) | |
| UV λmax | 3.37 (related compounds) | |
| Reaction with Bromine | Forms 3,5-dibromo derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
